Cadmium chromate

Description

Properties

IUPAC Name |

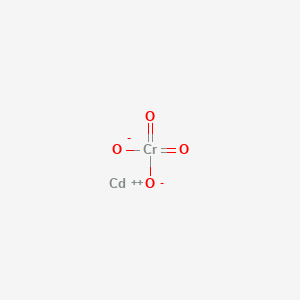

cadmium(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.Cr.4O/q+2;;;;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPMHULIKFGNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Cd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | cadmium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030489 | |

| Record name | Cadmium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-00-6 | |

| Record name | Cadmium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ4TV25KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cadmium Chromate: Chemical Formula, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium chromate (B82759) (CdCrO₄) is an inorganic compound recognized for its utility as a corrosion inhibitor and pigment. Despite its industrial applications, the compound poses significant health risks due to the inherent toxicity of both cadmium and hexavalent chromium. This technical guide provides a comprehensive overview of the chemical formula, physicochemical properties, synthesis, and analytical methodologies pertaining to cadmium chromate. Furthermore, it delves into the toxicological profile of the compound, with a particular focus on its interaction with cellular signaling pathways, offering insights for researchers in toxicology and drug development.

Chemical Identity and Properties

This compound is a yellow crystalline solid with the chemical formula CdCrO₄ . It is composed of cadmium(II) cations (Cd²⁺) and chromate anions (CrO₄²⁻). The compound is sparingly soluble in water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and environmental settings.

| Property | Value | Reference(s) |

| Chemical Formula | CdCrO₄ | [1] |

| Molar Mass | 228.405 g/mol | [1] |

| Appearance | Yellow orthorhombic crystals | [1] |

| Density | 4.5 g/cm³ | [1] |

| Solubility in Water | Sparingly soluble | |

| Magnetic Susceptibility (χ) | -16.8·10−6 cm³/mol | [1] |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol details a common laboratory method for the synthesis of this compound through a precipitation reaction.

Materials:

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) or Cadmium chloride (CdCl₂)

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of a soluble cadmium salt (e.g., cadmium nitrate tetrahydrate) by dissolving the appropriate amount in deionized water in a beaker.

-

Prepare a 0.5 M solution of a soluble chromate salt (e.g., potassium chromate) in a separate beaker.

-

-

Precipitation:

-

Slowly add the chromate salt solution to the cadmium salt solution while continuously stirring.

-

A yellow precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or evaporating dish.

-

Dry the product in a drying oven at a temperature of 100-110 °C until a constant weight is achieved.

-

Experimental Workflow for this compound Synthesis

Caption: Workflow for the laboratory synthesis of this compound.

Quantitative Analysis of Cadmium and Chromium Content

The following protocol outlines a general procedure for the quantitative analysis of cadmium and chromium in a sample of this compound using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), a common and reliable method for elemental analysis.[2][3]

Materials:

-

This compound sample

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

ICP-AES instrument

Procedure:

-

Sample Digestion:

-

Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) and transfer it to a beaker.

-

Add a small volume of concentrated nitric acid (e.g., 10 mL) to dissolve the sample. Gentle heating on a hot plate may be necessary to facilitate dissolution. This step should be performed in a fume hood.

-

-

Sample Dilution:

-

Once the sample is completely dissolved, quantitatively transfer the solution to a volumetric flask of a known volume (e.g., 100 mL).

-

Dilute the solution to the mark with deionized water. This is the stock solution.

-

Prepare a series of working standards with known concentrations of cadmium and chromium by diluting certified standard solutions.

-

Prepare a blank solution containing only the nitric acid and deionized water.

-

-

ICP-AES Analysis:

-

Calibrate the ICP-AES instrument using the prepared working standards and the blank.

-

Analyze the diluted sample solution for the concentrations of cadmium and chromium. The instrument measures the intensity of the light emitted by the excited atoms of each element at their characteristic wavelengths.

-

-

Data Analysis:

-

The concentration of cadmium and chromium in the original sample can be calculated from the measured concentrations in the diluted solution, taking into account the dilution factor.

-

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of this compound.

Toxicological Properties and Signaling Pathways

The toxicity of this compound is a composite of the toxic effects of both cadmium and hexavalent chromium, both of which are classified as human carcinogens.[4] The primary mechanisms of toxicity involve the induction of oxidative stress and DNA damage.

Oxidative Stress

Both cadmium and chromate ions can lead to the generation of reactive oxygen species (ROS) within cells. This can occur through various mechanisms, including the Fenton reaction and the disruption of the mitochondrial electron transport chain. The resulting oxidative stress can damage cellular components such as lipids, proteins, and DNA.

Interference with Cellular Signaling Pathways

Cadmium and chromium have been shown to interfere with several key cellular signaling pathways, leading to downstream effects on cell proliferation, apoptosis, and inflammation. While studies specifically on this compound are limited, the effects of its constituent ions provide valuable insights.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes. Both cadmium and chromium can aberrantly activate different branches of the MAPK pathway, including ERK, JNK, and p38.[5][6][7][8] This activation can be triggered by the increase in intracellular ROS and can lead to either cell survival or apoptosis, depending on the specific context and cell type.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response and cell survival. Both cadmium and chromium have been reported to activate the NF-κB pathway.[9][10][11][12] This activation can be a cellular defense mechanism against the toxic insults, but chronic activation is also associated with carcinogenesis.

Logical Relationship of this compound Toxicity

Caption: Logical flow of this compound-induced cellular toxicity.

Conclusion

This compound, while having industrial uses, presents significant toxicological concerns that necessitate careful handling and further research. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols for its synthesis and analysis. The elucidation of its interactions with cellular signaling pathways, primarily driven by the combined toxic effects of cadmium and hexavalent chromium, is crucial for understanding its mechanism of carcinogenicity and for the development of potential therapeutic strategies to mitigate its harmful effects. Researchers and professionals in drug development should consider the profound impact of this compound on cellular homeostasis when designing experiments and interpreting toxicological data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Exposure to nickel, chromium, or cadmium causes distinct changes in the gene expression patterns of a rat liver derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of heavy metals on mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cadmium activates the mitogen-activated protein kinase (MAPK) pathway via induction of reactive oxygen species and inhibition of protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB signaling maintains the survival of cadmium-exposed human renal glomerular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cadmium Induces Acute Liver Injury by Inhibiting Nrf2 and the Role of NF-κB, NLRP3, and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carcinogenic metals and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Co-exposure to non-toxic levels of cadmium and fluoride induces hepatotoxicity in rats via triggering mitochondrial oxidative damage, apoptosis, and NF-kB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of Cadmium-Based Nanoparticles: A Technical Guide

Synthesis of Cadmium Oxide (CdO) Nanoparticles

Cadmium oxide nanoparticles are frequently synthesized using methods like co-precipitation and thermal treatment. These techniques offer control over particle size and morphology, which are crucial for their application in gas sensors, solar cells, and environmental remediation.

Experimental Protocol: Co-precipitation Method

The co-precipitation technique is a straightforward and effective method for synthesizing CdO nanoparticles.[2]

Materials:

-

Cadmium nitrate (B79036) (Cd(NO₃)₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of cadmium nitrate and sodium hydroxide.

-

Add the sodium hydroxide solution dropwise to the cadmium nitrate solution under vigorous stirring.

-

A precipitate of cadmium hydroxide (Cd(OH)₂) will form.

-

Continuously stir the mixture for a set duration to ensure a complete reaction.

-

Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the resulting cadmium hydroxide precipitate in an oven.

-

Calcine the dried powder at a high temperature (e.g., 550 °C) in a muffle furnace to induce thermal decomposition into cadmium oxide nanoparticles.[2]

Experimental Protocol: Thermal Treatment Method

This method involves the use of a capping agent to control the growth and agglomeration of the nanoparticles.

Materials:

-

Cadmium nitrate (metal precursor)

-

Polyvinylpyrrolidone (PVP) (capping agent)

-

Deionized water

Procedure:

-

Prepare an aqueous solution containing cadmium nitrate and polyvinylpyrrolidone.

-

Heat the solution to evaporate the water, resulting in a solid precursor material.

-

Calcine the precursor at temperatures ranging from 500 to 650 °C. This process removes the organic capping agent and leads to the formation of CdO nanoparticles.[3]

Characterization of CdO Nanoparticles

The synthesized CdO nanoparticles are typically characterized using a variety of analytical techniques to determine their structural, morphological, and optical properties.

| Characterization Technique | Purpose | Typical Findings |

| X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and crystallite size. | The diffraction patterns can confirm the cubic crystal structure of CdO. The crystallite size can be calculated using the Scherrer equation.[2] |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and structure of the nanoparticles. | SEM images can reveal the shape of the CdO nanoparticles, which are often spherical.[2][4] |

| Transmission Electron Microscopy (TEM) | To analyze the size, shape, and distribution of the nanoparticles at a higher resolution. | TEM provides more detailed morphological information and can be used to measure the diameter of individual nanoparticles.[3] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface of the nanoparticles. | FTIR spectra can confirm the presence of Cd-O stretching vibrations and the removal of the capping agent after calcination.[2][4] |

| UV-Visible Spectroscopy | To determine the optical properties, such as the band gap energy. | The absorption spectrum can be used to calculate the optical band gap of the CdO nanoparticles.[2] |

| Particle Size Analyzer | To measure the size distribution of the nanoparticles in a solution. | This technique provides quantitative data on the average particle size and distribution.[2] |

Synthesis of Cadmium Sulfide (B99878) (CdS) Nanoparticles

Cadmium sulfide nanoparticles are widely studied for their quantum confinement effects and applications in optoelectronics and photocatalysis.[5] Common synthesis methods include aqueous precipitation and green synthesis using plant extracts.

Experimental Protocol: Aqueous Precipitation Method

This is a simple and rapid method for producing CdS nanoparticles at room temperature.[6][7]

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) or Cadmium sulfate (B86663) (CdSO₄)

-

Sodium sulfide (Na₂S) or Ammonium (B1175870) sulfide ((NH₄)₂S)

-

Diethylene Glycol (DEG) or 1-Thioglycerol (capping/stabilizing agent)

-

Deionized water

-

Ethanol and Acetone (B3395972) (for washing)

Procedure:

-

Prepare a 0.1 M solution of Cadmium nitrate tetrahydrate in a conical flask.

-

Add a protecting agent like Diethylene Glycol to the cadmium salt solution under constant stirring.[6]

-

After a few minutes, add a 0.1 M sodium sulfide solution dropwise to the mixture while stirring continuously.

-

A yellow precipitate of CdS nanoparticles will form.

-

Continue stirring the reaction mixture for a few hours.

-

Wash the precipitate with ethanol and acetone to remove impurities.

-

Dry the purified CdS nanoparticles at room temperature.[6]

Alternatively, 1-thioglycerol can be used as a stabilizer with cadmium sulfate and ammonium sulfide as precursors.[7]

Experimental Protocol: Green Synthesis using Plant Extract

This eco-friendly method utilizes plant extracts as capping and reducing agents.[8]

Materials:

-

Cadmium chloride (CdCl₂)

-

Sodium sulfide (Na₂S)

-

Artabotrys hexapetalus leaf extract (capping/stabilizing agent)

-

Deionized water

Procedure:

-

Preparation of the plant extract:

-

Wash and dry the leaves of Artabotrys hexapetalus.

-

Crush the dried leaves into a fine powder.

-

Boil the powder in a mixture of water and methanol, then filter the solution to obtain the extract.[8]

-

-

Synthesis of CdS nanoparticles:

-

Add a small amount of the plant extract to a 0.1 M solution of CdCl₂ and mix vigorously.

-

Add a 0.1 M solution of Na₂S dropwise to the mixture under magnetic stirring.

-

Place the reaction mixture on a rotary shaker for several hours in the dark.[8]

-

The formation of CdS nanoparticles can be monitored by UV-Visible spectroscopy.

-

Characterization of CdS Nanoparticles

Similar to CdO, a suite of characterization techniques is employed to analyze the properties of the synthesized CdS nanoparticles.

| Characterization Technique | Purpose | Typical Findings |

| X-ray Diffraction (XRD) | To determine the crystal structure and average crystallite size. | XRD patterns can confirm the cubic (zincblende) or hexagonal (wurtzite) phase of CdS. The average particle size can be estimated using the Scherrer equation.[6][7][8] |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the nanoparticle agglomerates. | SEM images can provide information on the overall morphology and purity of the sample.[6][8] |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersion of individual nanoparticles. | TEM images show well-dispersed, often spherical, nanoparticles and allow for precise size measurement.[7][8][9] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups from the capping agent on the nanoparticle surface. | FTIR analysis helps in understanding the interaction between the capping agent and the CdS nanoparticles.[6][8] |

| UV-Visible Spectroscopy | To study the optical properties and confirm nanoparticle formation. | A blue shift in the absorption edge compared to bulk CdS indicates quantum confinement effects. The band gap can be determined from the absorption spectrum.[6][8] |

Synthesis Workflows

The following diagrams illustrate the generalized workflows for the synthesis of cadmium-based nanoparticles.

Caption: Workflow for the co-precipitation synthesis of CdO nanoparticles.

Caption: Workflow for the aqueous precipitation synthesis of CdS nanoparticles.

Caption: Workflow for the green synthesis of CdS nanoparticles using a plant extract.

References

- 1. Cadmium chromate - Wikipedia [en.wikipedia.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of microbial mediated cadmium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijert.org [ijert.org]

- 7. azom.com [azom.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

Crystal Structure of Cadmium Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of cadmium chromate (B82759) (CdCrO₄). The document details the known structural properties, outlines the experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Crystal Structure and Properties

Further complexity in the structural understanding of cadmium chromate arises from the existence of different phases. A low-temperature modification is reported to adopt an orthorhombic structure with the space group Cmcm, while a high-temperature phase transitions to a monoclinic system with the space group C2/m. Detailed crystallographic data for these specific phases, including precise lattice parameters and atomic coordinates, remain to be fully elucidated in widely accessible literature.

In addition to the pure compound, a hydrated potassium-containing variant, identified as a lemon-yellow pigment, possesses the chemical formula KCd₂(CrO₄)₂(H₃O₂). This compound's structure has been determined by single-crystal X-ray diffraction.

Quantitative Crystallographic Data

The following table summarizes the available crystallographic data for this compound and its related compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| This compound | CdCrO₄ | Orthorhombic | Not specified | N/A | N/A | N/A | 90 | 90 | 90 | N/A |

| This compound (low temp.) | CdCrO₄ | Orthorhombic | Cmcm | N/A | N/A | N/A | 90 | 90 | 90 | N/A |

| This compound (high temp.) | CdCrO₄ | Monoclinic | C2/m | N/A | N/A | N/A | 90 | N/A | 90 | N/A |

| Potassium this compound Hydrate | KCd₂(CrO₄)₂(H₃O₂) | Not specified | Not specified | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

The determination of the crystal structure of this compound and related inorganic compounds relies on well-established analytical techniques. The primary methods employed are single-crystal X-ray diffraction and powder X-ray diffraction.

Synthesis of this compound Crystals

Crystals of this compound suitable for structural analysis can be synthesized via a precipitation reaction in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare separate aqueous solutions of a soluble cadmium salt (e.g., cadmium nitrate (B79036), Cd(NO₃)₂) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

-

Precipitation: Slowly add the cadmium nitrate solution to the potassium chromate solution while stirring continuously. A yellow precipitate of this compound will form.

-

Crystal Growth: To obtain single crystals, the rate of precipitation can be controlled by methods such as slow evaporation of the solvent or by using a gel diffusion method to slow the diffusion of the reactants.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under controlled conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration and Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors to produce a set of structure factors.

-

Structure Solution and Refinement: The arrangement of atoms within the unit cell is determined from the structure factors using computational methods. The atomic positions and other parameters are then refined to achieve the best possible fit with the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters.

Methodology:

-

Sample Preparation: A sample of this compound is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a database of known diffraction patterns (such as the ICDD PDF-4+ database) to identify the crystalline phases present in the sample.

-

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the lattice parameters of the identified phase through a process of indexing and refinement.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

References

The Solubility of Cadmium Chromate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of cadmium chromate (B82759) (CdCrO₄) with a focus on organic solvents. Due to the compound's classification as a hazardous material, detailed safety precautions are emphasized. This document synthesizes available data on the physicochemical properties of cadmium chromate, discusses the theoretical factors governing its solubility in non-aqueous systems, and presents a generalized experimental protocol for solubility determination. The extreme toxicity and carcinogenic nature of both cadmium and hexavalent chromium necessitate stringent handling procedures, which are outlined herein.

Introduction

This compound (CdCrO₄) is an inorganic compound that appears as a yellow to orange crystalline solid.[1] Historically, it has been utilized as a pigment and a corrosion inhibitor, particularly in the aerospace industry.[1] The compound consists of cadmium(II) cations (Cd²⁺) and chromate anions (CrO₄²⁻), where chromium is in the +6 oxidation state.[1] Despite its industrial applications, the use of this compound is highly restricted due to its severe toxicity and carcinogenicity.[1] Both cadmium and hexavalent chromium are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[1] Understanding the solubility of this compound is critical for developing safe handling and disposal procedures, as well as for its limited and highly controlled research applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | CdCrO₄ | [1][2][3] |

| Molar Mass | 228.41 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid/powder | [1] |

| Crystal Structure | Orthorhombic | [1] |

| Density | 4.5 g/cm³ | [1] |

| Water Solubility | Insoluble / Low | [1][4] |

| CAS Number | 14312-00-6 | [4] |

Solubility Profile

Aqueous Solubility

This compound is consistently reported to be insoluble or sparingly soluble in water.[1][4] This low solubility is a critical factor in its use as a stable pigment and in corrosion-resistant coatings.

Solubility in Organic Solvents

Factors that would influence its solubility in organic solvents include:

-

Solvent Polarity: Highly polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) may exhibit a greater capacity to dissolve this compound compared to non-polar solvents (e.g., hexane, toluene) or less polar protic solvents (e.g., ethanol, methanol).

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.

-

Presence of Coordinating Ligands: The solubility of inorganic salts in organic media can sometimes be enhanced by the presence of ligands that can coordinate to the metal cation.

-

Use of Phase Transfer Catalysts: Crown ethers and quaternary ammonium (B1175870) salts can be employed to solubilize inorganic salts in organic solvents.[5] These catalysts work by encapsulating the cation, thereby creating a more lipophilic complex that is more soluble in organic media.

Due to the lack of specific data, any research requiring the dissolution of this compound in an organic solvent should begin with a carefully controlled solubility determination experiment.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. All procedures must be conducted in a designated hazardous materials laboratory with appropriate engineering controls and personal protective equipment.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cadmium or chromium quantification.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, chemically resistant container.

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a compatible filter to remove any undissolved solid particles.

-

Accurately dilute the filtered aliquot with the appropriate solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated ICP-OES or AAS to determine the concentration of cadmium or chromium.

-

Calculate the original concentration of this compound in the saturated solution based on the dilution factor and the measured concentration of the metal ion.

-

-

Data Reporting:

-

Express the solubility in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound is extremely hazardous.[1] Exposure can occur through inhalation, ingestion, or skin contact.[6] Chronic exposure can lead to severe damage to the kidneys, lungs, and bones, and is known to cause cancer.[1][6]

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood or a glove box.

-

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. A respirator may be required depending on the nature of the work.

-

Waste Disposal: All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides a framework for understanding and experimentally determining its solubility. The inherent and severe toxicity of the compound necessitates that any experimental work be approached with the utmost caution and adherence to stringent safety protocols. The general principles of solubility suggest that polar organic solvents are more likely to have some solvating power, but this must be confirmed through rigorous experimentation as outlined in this guide. Researchers are strongly advised to consult their institution's environmental health and safety department before handling this compound.

References

- 1. This compound|CdCrO₄|For Research Use [benchchem.com]

- 2. This compound | CdCrO4 | CID 20065476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Health and Safety Precautions for Handling Cadmium Chromate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety measures required for the handling of cadmium chromate (B82759) (CdCrO₄). Due to its classification as a human carcinogen and its acute and chronic toxicity, stringent adherence to the protocols outlined herein is imperative to ensure the safety of all personnel.

Chemical and Physical Properties

Cadmium chromate is a yellow crystalline solid that is poorly soluble in water. It is a potent oxidizing agent and is highly toxic. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Chemical Formula | CdCrO₄ |

| Molar Mass | 228.40 g/mol |

| Appearance | Yellow orthorhombic crystals |

| Density | 4.5 g/cm³ |

| Melting Point | Decomposes before melting |

| Solubility in Water | Low (insoluble) |

Toxicological Data

This compound is a compound of significant toxicological concern due to the combined hazards of both cadmium and hexavalent chromium. Both components are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[1]

| Toxicity Data | Value | Species |

| Acute Oral Toxicity (LD50) | 225 mg/kg | Rat[2] |

| Carcinogenicity | Group 1 (Carcinogenic to humans) | IARC[1] |

| Target Organs | Lungs, kidneys, liver, prostate, blood, nervous system, reproductive system[1][2] | - |

Health Hazards

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact. The health effects can be both acute and chronic.

Acute Effects:

-

Inhalation: May cause severe respiratory irritation, chest pain, coughing, and shortness of breath. In severe cases, it can lead to pulmonary edema and death.[3] Symptoms of "metal fume fever," a flu-like illness, may appear several hours after exposure.[4]

-

Ingestion: Highly hazardous and can cause severe gastrointestinal irritation, nausea, vomiting, abdominal pain, and diarrhea.[2][4]

-

Skin Contact: Can cause irritation, redness, pain, and ulcerations.[1][2]

-

Eye Contact: Causes irritation, redness, and pain.[2]

Chronic Effects:

-

Carcinogenicity: Prolonged inhalation exposure is linked to an increased risk of lung and prostate cancer.[1][4]

-

Nephrotoxicity: Chronic exposure can lead to irreversible kidney damage, characterized by proteinuria.[1]

-

Respiratory System: Can cause chronic obstructive lung disease, emphysema, and pulmonary fibrosis.[3]

-

Reproductive Toxicity: Proven to have developmental toxicity.[2]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several regulatory bodies have established occupational exposure limits for cadmium and its compounds.

| Regulatory Body | Exposure Limit (as Cd) | Notes |

| OSHA (PEL) | 5 µg/m³ | 8-hour Time-Weighted Average (TWA)[5] |

| OSHA (AL) | 2.5 µg/m³ | Action Level (TWA)[5] |

| NIOSH (REL) | Ca | Lowest feasible concentration; potential occupational carcinogen |

| ACGIH (TLV) | 0.01 mg/m³ (inhalable fraction), 0.002 mg/m³ (respirable fraction) | TWA; A2 - Suspected Human Carcinogen |

Exposure Controls

A combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential for safely handling this compound. The hierarchy of controls should always be followed, with an emphasis on engineering solutions to minimize exposure.

Engineering Controls

-

Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or a glove box to maintain airborne concentrations below the PEL.[2] Local exhaust ventilation should be used for any process that may generate dust or fumes.

-

Enclosure: Use of enclosed systems for transfer and weighing of the compound is highly recommended.

-

Designated Area: A designated and clearly marked area should be established for all work involving this compound. Access to this area should be restricted to authorized personnel.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound, including handling, storage, and waste disposal.

-

Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.

-

Hygiene Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated work area.[6] Personnel must wash their hands thoroughly with soap and water after handling the compound and before leaving the work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Respiratory Protection: A NIOSH-approved respirator with P100 filters is required when handling the powder form. For higher potential exposures, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary. A written respiratory protection program must be in place.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.

-

Eye Protection: Chemical splash goggles or a face shield in combination with goggles must be worn.[7]

-

Protective Clothing: A lab coat, disposable coveralls, and closed-toe shoes are required. Contaminated clothing should not be taken home and must be decontaminated or disposed of as hazardous waste.[8]

Experimental Protocols

Airborne Exposure Monitoring

Objective: To determine the 8-hour time-weighted average (TWA) airborne concentration of cadmium and hexavalent chromium in the worker's breathing zone.

Methodology (based on NIOSH and OSHA methods):

-

Sampling Media: A 37-mm diameter, 0.8-µm pore size mixed cellulose (B213188) ester filter (MCEF) cassette for cadmium and a 5.0-µm pore size polyvinyl chloride (PVC) filter cassette for hexavalent chromium.[9]

-

Sampling Pump: A calibrated personal sampling pump capable of maintaining a constant flow rate.

-

Flow Rate: Calibrate the pump to a flow rate between 1 and 3 L/min.

-

Sampling Procedure: a. Attach the filter cassette to the worker's collar in the breathing zone. b. Connect the cassette to the sampling pump with flexible tubing. c. Turn on the pump at the beginning of the work shift and record the start time. d. Periodically check the pump to ensure it is operating correctly. e. At the end of the shift, turn off the pump and record the stop time.

-

Sample Handling: a. Carefully remove the filter cassette and cap the inlet and outlet. b. Label the cassette with a unique sample ID, date, and sampling duration. c. Submit the samples to an accredited analytical laboratory for analysis.

-

Analysis:

-

Cadmium: Acid digestion of the filter followed by analysis using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Hexavalent Chromium: Alkaline digestion of the filter followed by analysis using ion chromatography with a post-column reactor and a UV-Vis detector.

-

Biological Monitoring

Objective: To assess the internal dose of cadmium and chromium in exposed personnel.

Methodology:

-

Sample Collection:

-

Urine: Collect a spot urine sample in a clean, metal-free container at the end of a work shift at the end of the work week.[7]

-

Blood: Collect a whole blood sample in a tube containing an anticoagulant (e.g., EDTA).

-

-

Sample Handling: a. Label the sample container with the donor's ID, date, and time of collection. b. Store and transport the samples to the laboratory according to their specific stability requirements (refrigeration is often preferred).

-

Analysis:

-

Cadmium in Urine and Blood: Analysis is typically performed using AAS or ICP-MS. Results for urine are often corrected for creatinine (B1669602) concentration.

-

Chromium in Urine: Analysis for total chromium is performed using AAS or ICP-MS.

-

-

Interpretation: Results are compared to Biological Exposure Indices (BEIs) established by organizations like the ACGIH.

| Analyte | BEI | Sampling Time |

| Cadmium in urine | 5 µg/g creatinine | Not critical |

| Cadmium in blood | 5 µg/L | Not critical |

| Total chromium in urine | 10 µg/L (increase during shift) | End of shift at end of workweek |

| Total chromium in urine | 25 µg/L | End of shift at end of workweek |

Emergency Procedures

Spills

-

Small Spills (powder):

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.

-

Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Large Spills:

-

Evacuate the entire area and restrict access.

-

Contact the institution's emergency response team and environmental health and safety department immediately.

-

First Aid

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[2] It should be stored away from incompatible materials, such as reducing agents. Store in a locked cabinet or room to restrict access.

-

Disposal: All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Signaling Pathways and Experimental Workflows

This compound Toxicity Pathway

The toxicity of this compound is a composite of the mechanisms of its constituent ions. Cadmium primarily induces oxidative stress and disrupts cellular signaling, while hexavalent chromium is a potent genotoxic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cadmium-induced apoptosis through reactive oxygen species-mediated mitochondrial oxidative stress and the JNK signaling pathway in TM3 cells, a model of mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cadmium-Induced Oxidative Stress: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromium VI Repair: 5 Powerful Ways to Prevent DNA Damage 2025 [nushoeinspectandcorrect.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Molecular and cellular mechanisms of cadmium carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular and cellular mechanisms of hexavalent chromium-induced lung cancer: an updated perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cadmium Chromate Identifiers

This document provides a concise overview of the key chemical identifiers for cadmium chromate (B82759), an inorganic compound with the formula CdCrO₄.[1] It is primarily used in chromate conversion coatings to protect various metals from corrosion.[1]

Chemical Identifiers

A comprehensive list of identifiers for cadmium chromate is essential for accurate documentation, safety management, and regulatory compliance in a research and development setting. The following table summarizes the most critical identifiers for this compound.

| Identifier Type | Identifier |

| CAS Number | 14312-00-6[1][2][3][4][5] |

| EC Number | 238-252-0[2][4] |

| PubChem CID | 20065476[1] |

| UNII | TAZ4TV25KL[1][3] |

| Chemical Formula | CdCrO₄[1][2] |

| Synonyms | Chromic acid cadmium salt, cadmium(2+),dioxido(dioxo)chromium[3] |

Experimental Data & Protocols

Detailed experimental protocols and extensive quantitative data for this compound are available through various chemical and safety databases. For researchers, it is crucial to consult Safety Data Sheets (SDS) and peer-reviewed literature for in-depth information regarding handling, storage, disposal, and toxicological properties.

Logical Relationships in Chemical Identification

The accurate identification of a chemical substance like this compound is the foundation of all scientific research and drug development involving it. The relationship between different identifiers ensures that researchers are working with and documenting the correct material, preventing errors that could compromise experimental results and safety.

References

An In-depth Technical Guide on the Thermochemical Properties of Cadmium Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of cadmium chromate (B82759) (CdCrO₄). Due to the limited availability of specific experimental data for cadmium chromate in publicly accessible literature, this document focuses on the established experimental methodologies for determining these essential properties. Detailed protocols for solution calorimetry to ascertain the enthalpy of formation, and differential scanning calorimetry (DSC) for specific heat capacity measurement are presented. Furthermore, the guide outlines the theoretical basis and experimental approach for determining standard molar entropy. A proposed thermal decomposition pathway for this compound is also discussed, drawing parallels with analogous cadmium compounds. This guide serves as a foundational resource for researchers requiring the thermochemical characterization of this compound and similar inorganic compounds.

Introduction

This compound (CdCrO₄) is an inorganic compound with applications in pigments and conversion coatings to prevent corrosion on metals.[1] A thorough understanding of its thermochemical properties, including enthalpy of formation, entropy, specific heat capacity, and Gibbs free energy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical and physical processes. These properties are fundamental for process design, safety analysis, and environmental impact assessment.

This guide addresses the core thermochemical properties of this compound. While specific, experimentally-derived quantitative data for this compound is sparse in the available literature, this document provides the detailed experimental protocols required to obtain such data.

Physicochemical and Thermochemical Data

The accurate determination of thermochemical data is paramount for the application and safety of chemical compounds. The following tables summarize the known physicochemical properties of this compound and provide a framework for its key thermochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CdCrO₄ | [1] |

| Molar Mass | 228.405 g/mol | [1] |

| Appearance | Yellow orthorhombic crystals | [1] |

| Density | 4.5 g/cm³ | [1] |

Table 2: Core Thermochemical Properties of this compound and its Constituent Elements (at 298.15 K)

| Substance | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Specific Heat Capacity (Cp) (J/g·K) |

| This compound (CdCrO₄) | Data not available | Data not available | Data not available |

| Cadmium (Cd) | 0 | 51.8 | 0.232[2] |

| Chromium (Cr) | 0 | 23.8 | 0.448[2] |

| Oxygen (O₂) | 0 | 205.2 | 0.916 |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like this compound involves precise calorimetric and thermal analysis techniques. The following sections detail the standard experimental methodologies.

Determination of Enthalpy of Formation via Solution Calorimetry

The standard enthalpy of formation (ΔHf°) of a salt that is soluble in a suitable solvent can be determined using solution calorimetry. This method involves measuring the heat of solution (ΔHsoln) of the salt and its constituent elements in their standard states, and then applying Hess's Law.

Experimental Protocol:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of a known mass of potassium chloride (KCl) in distilled water.

-

Preparation of Reactants: A precisely weighed sample of this compound is placed in a sample holder within the calorimeter. A specific volume of a suitable solvent (e.g., a dilute acid to ensure complete dissolution) is placed in the calorimeter vessel.

-

Temperature Equilibration: The calorimeter is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

-

Dissolution: The this compound sample is introduced into the solvent, and the mixture is stirred to ensure complete dissolution.

-

Temperature Monitoring: The temperature of the solution is continuously monitored and recorded until a maximum (or minimum) temperature is reached and the system begins to return to ambient temperature.

-

Data Analysis: The change in temperature (ΔT) is determined by extrapolating the temperature-time data back to the time of mixing. The heat of solution is then calculated using the formula: q = (Ccalorimeter + msolution × Cp,solution) × ΔT The enthalpy of solution (ΔHsoln) is then determined per mole of the solute.

-

Hess's Law Calculation: By measuring the enthalpies of solution for cadmium, chromium, and the enthalpy of formation of the chromate ion in solution, the standard enthalpy of formation of this compound can be calculated.

References

An In-depth Technical Guide to the Phase Diagram and Stability of Cadmium Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium chromate (B82759) (CdCrO₄) is an inorganic compound of significant interest due to its historical use as a pigment and its role in corrosion-resistant coatings. A thorough understanding of its phase behavior and thermal stability is critical for assessing its environmental fate, developing safer alternatives, and for its potential applications in materials science. This technical guide provides a comprehensive overview of the current knowledge on the cadmium chromate phase diagram and its thermal decomposition pathways. Due to a notable lack of extensive experimental data in the public domain for a complete phase diagram of this compound, this guide synthesizes available crystallographic information and draws analogies from related compounds to present a coherent picture of its stability. This document summarizes the known structural data, outlines detailed experimental protocols for its characterization, and presents a logical framework for its thermal decomposition.

This compound Phase and Crystal Structure

It is hypothesized that, similar to other ABO₄-type compounds like calcium chromate (CaCrO₄), this compound could undergo pressure-induced phase transitions. For instance, CaCrO₄ exhibits a phase transition from a zircon-type to a scheelite-type structure under high pressure. Such transitions are common in this class of materials, suggesting that CdCrO₄ may adopt different crystal structures under non-ambient conditions. However, specific transition temperatures and pressures for this compound have yet to be experimentally determined and reported.

Table 1: Crystallographic Data for this compound at Ambient Conditions

| Parameter | Value |

| Chemical Formula | CdCrO₄ |

| Molar Mass | 228.405 g/mol |

| Crystal System | Orthorhombic |

| Appearance | Yellow crystalline solid |

| Density | 4.5 g/cm³ |

Data sourced from Wikipedia.[1]

Thermal Stability and Decomposition of this compound

The thermal stability of this compound is a critical parameter, particularly concerning its use in high-temperature applications and its long-term environmental impact. While specific differential thermal analysis (DTA) and thermogravimetric analysis (TGA) data for pure this compound are scarce, the decomposition pathways can be inferred from the known behavior of related cadmium and chromate compounds.

Upon heating in an oxidizing atmosphere, such as air, this compound is expected to decompose into cadmium oxide (CdO) and a reduced form of chromium oxide. The decomposition of other cadmium salts, such as cadmium succinate, formate, and itaconate, consistently yields cadmium oxide as the final solid product in the presence of air. The chromate (Cr⁶⁺) anion is a strong oxidizing agent and is likely to be reduced to a more stable, lower oxidation state, such as Cr(III) oxide (Cr₂O₃), with the concurrent evolution of oxygen gas.

Logical Decomposition Pathway

The thermal decomposition of this compound in an oxidizing atmosphere can be logically represented as a multi-step process. Initially, the compound absorbs thermal energy, leading to the destabilization of the crystal lattice. This is followed by the decomposition into its constituent metal oxides and the release of oxygen.

Experimental Protocols

To address the existing gaps in the understanding of this compound's phase diagram and thermal stability, a systematic experimental approach is required. The following section outlines the detailed methodologies for key experiments that would be essential for a comprehensive characterization.

Synthesis of this compound

A standard laboratory synthesis of this compound involves a precipitation reaction.

-

Materials: Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O), Potassium chromate (K₂CrO₄), Deionized water.

-

Procedure:

-

Prepare an aqueous solution of cadmium nitrate tetrahydrate (e.g., 0.2 mol L⁻¹).

-

Prepare a separate aqueous solution of potassium chromate (e.g., 0.2 mol L⁻¹).

-

Add the cadmium nitrate solution dropwise to the potassium chromate solution while stirring continuously.

-

A yellow precipitate of this compound will form immediately.

-

Continue stirring for a set period (e.g., 1 hour) to ensure complete reaction.

-

Filter the precipitate using a Büchner funnel and wash with deionized water to remove any soluble impurities.

-

Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 100 °C) to remove residual moisture.

-

Determination of the Phase Diagram

A combination of high-pressure and high-temperature X-ray diffraction (XRD) techniques is necessary to determine the phase diagram of this compound.

-

High-Pressure XRD:

-

A diamond anvil cell (DAC) is used to generate high pressures.

-

A small amount of the synthesized this compound powder is loaded into the DAC along with a pressure-calibrant (e.g., ruby).

-

The pressure is gradually increased, and at each pressure point, an XRD pattern is collected using a synchrotron X-ray source.

-

Changes in the diffraction pattern will indicate phase transitions, and the new crystal structures can be determined by refining the XRD data.

-

-

High-Temperature XRD:

-

A high-temperature furnace attachment on an X-ray diffractometer is used.

-

The this compound sample is placed on a high-temperature stable sample holder (e.g., platinum or alumina).

-

The temperature is increased in a controlled manner, and XRD patterns are recorded at various temperature intervals.

-

The analysis of the diffraction patterns at different temperatures will reveal any temperature-induced phase transitions.

-

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary techniques for investigating the thermal stability and decomposition of this compound.

-

TGA/DTA Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA/DTA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

The analysis is conducted under a controlled atmosphere, typically flowing air or an inert gas like nitrogen or argon, to distinguish between oxidative and non-oxidative decomposition.

-

The TGA measures the mass loss of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and an inert reference, indicating exothermic or endothermic events.

-

The resulting TGA and DTA curves are analyzed to determine the onset and completion temperatures of decomposition, the number of decomposition steps, and the nature of the thermal events.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of experimental work required for a comprehensive study of this compound's properties.

Conclusion

This technical guide has synthesized the available information on the phase diagram and stability of this compound. While its crystal structure at ambient conditions is known to be orthorhombic, a comprehensive phase diagram remains to be experimentally determined. The thermal decomposition of this compound in an oxidizing environment is predicted to yield cadmium oxide and chromium(III) oxide. The detailed experimental protocols provided herein offer a roadmap for future research to fill the existing knowledge gaps. A complete understanding of the physicochemical properties of this compound is essential for managing its risks and for the development of advanced materials.

References

A Technical Guide to the Historical Applications of Cadmium Chromate as a Pigment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical application of cadmium chromate (B82759) as a pigment. While its use as a primary colorant was limited, this document details its chemical properties, synthesis, and analytical characterization. The guide also delves into the toxicological aspects of its constituent elements, cadmium and chromium, providing insights relevant to drug development and toxicology research.

Introduction to Cadmium Chromate

This compound (CdCrO₄) is an inorganic compound that forms as a yellow crystalline solid.[1] Historically, its principal application has been in the field of corrosion prevention, particularly in chromate conversion coatings for metals like aluminum, zinc, and steel.[1] These coatings passivate the metal surface, providing corrosion resistance and a characteristic yellow finish.

While the broader family of cadmium pigments, such as cadmium sulfides (cadmium yellow, orange, and red), saw extensive use in artists' paints from the 19th century onwards, the application of this compound as a primary pigment for coloration was exceedingly rare.[2][3] Its discovery in a late 19th-century tube of artists' paint labeled "Jaune de Cadmium Citron" (Cadmium Lemon Yellow) represents a unique and isolated case.[2][4] This guide will focus on the properties and synthesis of this specific, rare pigment.

Physicochemical Properties

Quantitative data for this compound as a pigment is scarce in historical and modern literature, likely due to its limited use. The available data for the pure compound and related chromate pigments are summarized below.

| Property | Value | Notes and References |

| Chemical Formula | CdCrO₄ | [1] |

| Molar Mass | 228.41 g/mol | [5] |

| Appearance | Bright yellow to orange crystalline solid | [5] |

| Crystal System | Orthorhombic | [5] |

| Density | 4.5 g/cm³ | [1] |

| Solubility | Insoluble in water | [5] |

| Refractive Index | Not available for this compound. For comparison, Lead Chromate (PbCrO₄) has a refractive index ranging from 2.31 to 2.66.[6] | |

| Oil Absorption | Not available for this compound. For comparison, the oil absorption for various inorganic yellow pigments can range from 27-33 g/100g for some lead chromates to higher values for other pigments.[7][8] | |

| Lightfastness (Blue Wool Scale) | Not available for this compound. Cadmium sulfide (B99878) pigments are generally rated as excellent (7-8 on the Blue Wool Scale).[9][10] However, the stability of chromate pigments can vary. | |

| CIELAB Values (L, a, b) | Not available for this compound. For comparison, commercial cadmium yellow pigments exhibit high L (lightness) and positive b* (yellowness) values.[1] |

Historical and Modern Synthesis Protocols

The synthesis of this compound is a precipitation reaction involving a soluble cadmium salt and a soluble chromate salt.

Historical Synthesis (Hypothesized 19th-Century Method)

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a solution of a soluble cadmium salt, such as cadmium nitrate (B79036) (Cd(NO₃)₂) or cadmium sulfate (B86663) (CdSO₄), in water.

-

Prepare a separate solution of a soluble chromate salt, such as potassium chromate (K₂CrO₄), in water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the cadmium salt solution while stirring continuously. A yellow precipitate of this compound will form.

-

The reaction is: Cd(NO₃)₂(aq) + K₂CrO₄(aq) → CdCrO₄(s) + 2KNO₃(aq)

-

-

Washing and Drying:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate several times with water to remove soluble impurities.

-

Filter the precipitate and dry it at a low temperature.

-

Modern Synthesis of the Rare this compound Pigment (KCd₂(CrO₄)₂(H₃O₂))

Research on the pigment found in the 19th-century paint tube revealed its composition to be a more complex salt, KCd₂(CrO₄)₂(H₃O₂).[2] A modern laboratory synthesis protocol for this specific compound has been documented.[4]

Experimental Protocol:

-

Reactant Preparation:

-

Prepare a 0.2 M aqueous solution of cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O).

-

Prepare a 0.2 M aqueous solution of potassium chromate (K₂CrO₄).

-

-

Precipitation:

-

Add the cadmium nitrate solution dropwise to the potassium chromate solution while stirring at a constant rate (e.g., 350 rpm).

-

-

Isolation and Purification:

-

Filter the resulting yellow precipitate.

-

Wash the precipitate with deionized water.

-

Dry the pigment in a desiccator.

-

Analytical and Characterization Workflow

The identification of an unknown historical pigment like this compound involves a multi-analytical approach. A logical workflow for the characterization of such an inorganic pigment is outlined below.

Toxicology and Signaling Pathways

The toxicity of this compound is a composite of the toxic effects of both cadmium and hexavalent chromium, both of which are classified as human carcinogens.[5] Understanding the molecular mechanisms of their toxicity is critical for researchers in toxicology and drug development.

Cadmium Toxicity

Cadmium is a heavy metal that can induce cellular damage through various mechanisms, primarily by generating reactive oxygen species (ROS) and interfering with cellular signaling pathways.

Chromate (Hexavalent Chromium) Toxicity

Hexavalent chromium (Cr⁶⁺) is a strong oxidizing agent and its toxicity is also linked to the induction of oxidative stress and DNA damage.

Historical Applications and Decline

The primary historical application of this compound was not as a widespread artists' pigment but in industrial settings for corrosion protection.[1] The discovery of a complex this compound salt in a 19th-century paint tube suggests its experimental or limited use as a colorant, possibly as an alternative to other yellow pigments of the era like lead chromate (chrome yellow).[2][4]

The use of cadmium pigments in general, including cadmium sulfides, grew in the 19th century due to their vibrancy and lightfastness compared to earlier pigments.[3] However, the high toxicity of both cadmium and chromium, coupled with environmental concerns, has led to a significant decline in their use and stringent regulations on their application. Cadmium compounds are known to be used in some ceramic glazes to produce bright red and yellow colors, but their use is carefully controlled due to the potential for leaching into food.[11][12]

Conclusion

This compound's role as a historical pigment is a niche and fascinating area of study. While not a mainstream artists' color, its existence highlights the experimental nature of 19th-century pigment manufacturing. For modern researchers, the study of such historical materials provides valuable data for the conservation of cultural heritage and offers a deeper understanding of the long-term behavior of these compounds. Furthermore, the toxicological profiles of its constituent elements continue to be of high relevance in the fields of environmental science and drug development, underscoring the importance of understanding the molecular mechanisms of heavy metal toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. jacksonsart.com [jacksonsart.com]

- 3. researchgate.net [researchgate.net]

- 4. webexhibits.org [webexhibits.org]

- 5. Chrome yellow in nineteenth century art: historic reconstructions of an artists' pigment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Lemon Yellow Lead Chromate, Bellini [realcolorwheel.com]

- 8. Pigments - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 9. china-dye.com [china-dye.com]

- 10. Lightfastness - Wikipedia [en.wikipedia.org]

- 11. bigceramicstore.com [bigceramicstore.com]

- 12. Investigation of the Migration of Metals from Glazed Ceramic Ware | National Agricultural Library [nal.usda.gov]

An In-depth Technical Guide to the Occurrence and Mineral Forms of Cadmium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cadmium chromate (B82759), focusing on its natural occurrence, or lack thereof, and its synthetic mineral forms. The document is structured to provide researchers, scientists, and professionals in drug development with detailed information, including quantitative data, experimental protocols, and visual representations of key processes.

Natural Occurrence

Cadmium chromate (CdCrO₄) is not known to occur as a natural mineral. Cadmium itself is a relatively rare element in the Earth's crust, typically found as an impurity in zinc, lead, and copper ores. The most common natural cadmium-bearing mineral is greenockite (cadmium sulfide, CdS). While various cadmium compounds exist, there is no scientific literature to support the natural formation of this compound as a distinct mineral species.

Synthetic Mineral Forms of this compound

While not naturally occurring, a notable synthetic form of this compound exists as a rare pigment. This compound has a more complex structure than simple this compound.

A specific synthetic this compound pigment was identified in a 19th-century tube of paint labeled "Jaune de Cadmium Citron" (Cadmium Lemon Yellow).[1] Its chemical formula is 2CdCrO₄·KOH·H₂O, more accurately represented as KCd₂(CrO₄)₂(H₃O₂).[1] This compound is isostructural with zinc yellow and belongs to the natrochalcite structure type.

Quantitative Data

The following tables summarize the available quantitative data for synthetic this compound compounds.

Table 1: Physicochemical Properties of this compound (CdCrO₄)

| Property | Value |

| Chemical Formula | CdCrO₄ |

| Molar Mass | 228.40 g/mol |

| Appearance | Bright yellow to orange crystalline solid or powder |

| Crystal Structure | Orthorhombic |

| Density | 4.5 g/cm³ |

| Solubility in Water | Insoluble |

Table 2: Properties of the Rare this compound Pigment

| Property | Value |

| Chemical Formula | KCd₂(CrO₄)₂(H₃O₂) |

| Alternative Formula | 2CdCrO₄·KOH·H₂O |

| Appearance | Yellow crystals with a greenish hue |

| Structural Type | Natrochalcite |

Note: Detailed crystallographic data such as unit cell parameters and space group for KCd₂(CrO₄)₂(H₃O₂) were not available in the surveyed literature.

Experimental Protocols

The synthesis of the rare this compound pigment, KCd₂(CrO₄)₂(H₃O₂), is achieved through a precipitation reaction.

This protocol is based on the successful laboratory synthesis of the pigment, which was found to be identical to the historical pigment.[1]

Materials:

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

-

Magnetic stirrer

-

Dropping funnel

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.2 mol L⁻¹ aqueous solution of cadmium nitrate tetrahydrate.

-

Prepare a 0.2 mol L⁻¹ aqueous solution of potassium chromate.

-

-

Precipitation:

-

Place the potassium chromate solution in a beaker on a magnetic stirrer and begin stirring at 350 rpm.

-

Slowly add the cadmium nitrate solution dropwise to the stirred potassium chromate solution using a dropping funnel.

-

A yellow precipitate of KCd₂(CrO₄)₂(H₃O₂) will form.

-

-

Isolation and Purification:

-

Continue stirring for a defined period to ensure complete reaction (specific time not detailed in the source literature, but typically 1-2 hours for precipitation reactions).

-

Separate the yellow precipitate from the solution by vacuum filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the purified pigment in an oven at a controlled temperature (specific temperature not detailed, but a mild temperature, e.g., 60-80 °C, is advisable to prevent decomposition).

-

-

Characterization:

-

The resulting yellow crystals can be characterized using techniques such as Powder X-ray Diffraction (PXRD), Raman Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the identity and purity of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the synthesis workflow for the rare this compound pigment.

References

An In-depth Technical Guide to the Toxicity and Carcinogenic Potential of Cadmium Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium chromate (B82759) (CdCrO₄) is an inorganic compound recognized for its potent toxic and carcinogenic properties, a consequence of the combined hazardous nature of its constituent ions: cadmium (Cd²⁺) and hexavalent chromium (Cr⁶⁺). This technical guide provides a comprehensive overview of the current scientific understanding of cadmium chromate's toxicity and carcinogenicity. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter or study this compound. This document summarizes key toxicological data, details relevant experimental methodologies, and elucidates the molecular signaling pathways implicated in its pathology.

Introduction